3-Bromo-5-ethylthiophene-2-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 3-Bromo-5-ethylthiophene-2-carboxylic acid typically involves the bromination of 5-ethylthiophene-2-carboxylic acid. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-5°C to ensure controlled bromination . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
3-Bromo-5-ethylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds in Suzuki-Miyaura coupling reactions.
Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-Bromo-5-ethylthiophene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethylthiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
3-Bromo-5-ethylthiophene-2-carboxylic acid can be compared with other thiophene carboxylic acids such as:
2-Thiophenecarboxylic acid: Lacks the bromine and ethyl substituents, making it less reactive in certain substitution reactions.
3-Bromo-2-thiophenecarboxylic acid: Similar in structure but lacks the ethyl group, which can influence its physical and chemical properties.
5-Ethyl-2-thiophenecarboxylic acid: Lacks the bromine atom, affecting its reactivity in halogenation and substitution reactions.
The presence of both the bromine atom and the ethyl group in this compound makes it unique and versatile for various synthetic and research applications .
Properties
Molecular Formula |
C7H7BrO2S |
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Molecular Weight |
235.10 g/mol |
IUPAC Name |
3-bromo-5-ethylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H7BrO2S/c1-2-4-3-5(8)6(11-4)7(9)10/h3H,2H2,1H3,(H,9,10) |
InChI Key |
HCJCGMNBHGXUNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)C(=O)O)Br |
Origin of Product |
United States |
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